
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol” is a complex chemical substance. It is related to the substance “reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine” which has an EC Number of 473-390-7 .
Aplicaciones Científicas De Investigación
Fluorescence Chemo-Sensing
One application of phenol derivatives, including those similar to 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol, is in the development of fluorescence "turn on" chemo-sensors. Salicylaldehyde based hydrazones, which are structurally related, have been shown to exhibit enhanced fluorescence in response to certain metal ions like Al3+, making them useful in detecting these ions in various environments including living cells (Rahman et al., 2017).
Estrogenic Activity Analysis
Phenolic compounds like this compound can be significant in studying estrogenic activities. For example, the estrogen equivalent concentration of branched para-nonylphenols, which are similar phenolic compounds, was assessed in different technical mixtures using their synthetic standards (Katase et al., 2008).
Organic Solar Cells Enhancement
Phenolic compounds have also found application in enhancing the efficiency and stability of organic solar cells. A study demonstrated the use of 4,4'-Biphenol, a related compound, as a "molecular lock" in fluorine-containing polymer blends, significantly boosting the performance of these solar cells (Cheng et al., 2016).
Chemosensor Development
Phenol-based compounds, like 4-methyl-2,6-diformylphenol, serve as important platforms for developing chemosensors. These compounds can detect various metal ions and molecules with high selectivity and sensitivity, underlining their potential in environmental and biological monitoring (Roy, 2021).
Propiedades
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNYFLSYOROJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)
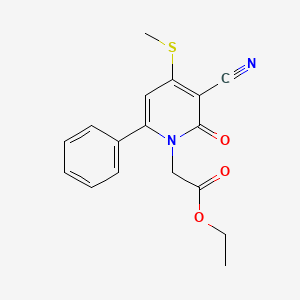
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)

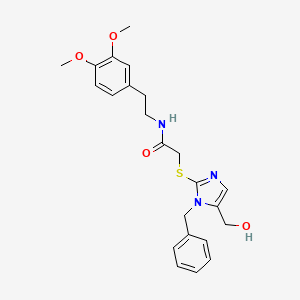



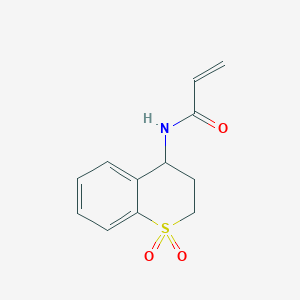

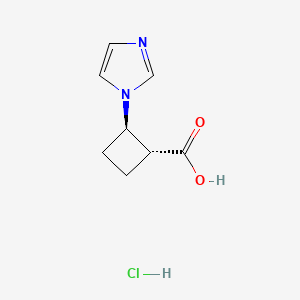
![2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2768981.png)
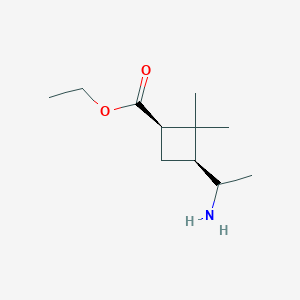
![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)
